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molecular formula C11H14N2O3 B8361460 (2-Benzyloxy-propionyl)-urea

(2-Benzyloxy-propionyl)-urea

Cat. No. B8361460
M. Wt: 222.24 g/mol
InChI Key: VQPBQFFSDGPGDW-UHFFFAOYSA-N
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Patent
US06894047B2

Procedure details

To a suspension of 2-benzyloxy-propionamide (Helv. Chim. Acta, 1971, 845-851) (26.6 mmol, 4.77 g) in acetonitrile (100 mL) at room temperature was added dropwise chlorosulfonyl isocyanate (26.6 mmol, 4.1 mL) in acetonitrile (20 mL). After 1 h the reaction was concentrated, then carefully quenched with water (20 mL) and allowed to stir at room temperature for 1 h. The precipitated solid was filtered, collected and air-dried to obtain (2-benzyloxy-propionyl)-urea (62%, 3.66 g); NMR 1.2 (d, 3H), 4.0 (t, 1H), 4.4 (dd, 2H), 7.3 (m, 5H), 7.7 (s, 1H), 10.0 (S, 1H). The above reaction conditions were followed to convert (2-benzyloxy-propionyl)-urea to 2-benzyloxy-N-ureidocarbonyl-propionamide, using the above compound, (2-benzyloxy-propionyl)-urea (16.5 mmol, 3.66 g), chlorosulfonyl isocyanate (28.8 mmol, 2.5 mL), and acetonitrile (80 mL). The yield of 2-benzyloxy-N-ureidocarbonyl-propionamide was 59% (2.56 g); NMR 1.4 (d, 3H), 4.2 (t, 1H), 4.6 (dd, 2H), 7.4 (m, 5H), 9.8 (s, 1H), 11.1 (s, 1H).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]([CH3:13])[C:10]([NH2:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClS([N:18]=[C:19]=[O:20])(=O)=O>C(#N)C>[CH2:1]([O:8][CH:9]([CH3:13])[C:10]([NH:12][C:19]([NH2:18])=[O:20])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.77 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(=O)N)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the reaction was concentrated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with water (20 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C(=O)NC(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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